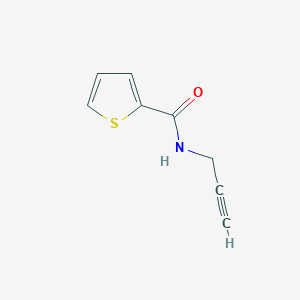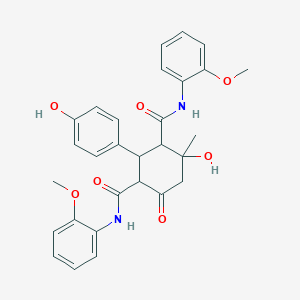![molecular formula C32H40N4O4 B10869780 4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is also known as α,α-4-trimethylbenzenemethanol or 1,1-dimethyl-2-(4-methylphenyl)ethanol .
- It is an organic compound with the chemical formula C10H14O .
- Appearance: It appears as a white crystalline solid with a mint-like fragrance.
- Solubility: It is soluble in ethanol, ether, and most organic solvents.
- Uses: It serves as a raw material for synthesizing fragrances and flavor compounds. Additionally, it finds applications in dye synthesis and as a preservative .
Vorbereitungsmethoden
- Synthetic Routes : 2-(4-methylphenyl)propan-2-ol can be synthesized by reacting 4-methylphenylacetone with a reducing agent (e.g., hydrogen gas and a catalyst like lithium aluminum hydride) under appropriate conditions.
- Industrial Production : While industrial-scale production methods may vary, the synthetic route remains consistent.
Analyse Chemischer Reaktionen
- Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Reducing agents such as lithium aluminum hydride.
- Substitution : Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
- Major Products : The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
- Medicine : Research on its pharmacological properties and potential therapeutic applications.
- Industry : Employed in fragrance and flavor industries.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific interactions with molecular targets.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness : Highlight its distinct features compared to other similar compounds.
- Similar Compounds : Provide a list of related compounds (e.g., other benzyl alcohols, diazepines).
Remember that while this compound has low toxicity, appropriate safety precautions should still be taken during handling and use.
Eigenschaften
Molekularformel |
C32H40N4O4 |
|---|---|
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
4-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-morpholin-4-ylethyl)-4-oxobutanamide |
InChI |
InChI=1S/C32H40N4O4/c1-22-8-10-23(11-9-22)31-30-25(20-32(2,3)21-27(30)37)34-24-6-4-5-7-26(24)36(31)29(39)13-12-28(38)33-14-15-35-16-18-40-19-17-35/h4-11,31,34H,12-21H2,1-3H3,(H,33,38) |
InChI-Schlüssel |
FRKZDCSJAQAROM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CCC(=O)NCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone](/img/structure/B10869700.png)
![2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10869718.png)
![3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869723.png)
![2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)

![N-benzyl-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B10869775.png)
![2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]](/img/structure/B10869782.png)
![4-cyano-2-fluoro-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B10869788.png)

![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10869810.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
